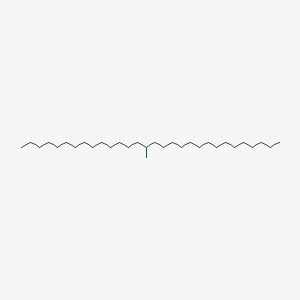
15-Methyltriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a branched alkane, specifically a methyl-substituted triacontane, where a methyl group is attached to the 15th carbon of the triacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methyltriacontane typically involves the alkylation of triacontane with a methylating agent. One common method is the Friedel-Crafts alkylation, where triacontane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes followed by selective methylation. These processes are typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 15-Methyltriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: In the presence of strong oxidizing agents, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can be involved in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or high temperatures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Reduction: No significant products as the compound is already saturated.
Substitution: Formation of chlorinated or brominated derivatives of this compound.
Scientific Research Applications
15-Methyltriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Industry: Utilized in the formulation of lubricants and as a reference material in the calibration of analytical instruments.
Mechanism of Action
The mechanism of action of 15-Methyltriacontane in biological systems is primarily related to its physical properties rather than specific molecular interactions. As a long-chain hydrocarbon, it can integrate into lipid membranes, affecting their fluidity and permeability. This integration can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Triacontane (C₃₀H₆₂): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methyltriacontane (C₃₁H₆₄): Another methyl-substituted triacontane, but with the methyl group attached to the second carbon.
15-Methylhentriacontane (C₃₂H₆₆): A longer chain alkane with a similar methyl substitution pattern.
Uniqueness: 15-Methyltriacontane is unique due to its specific methyl substitution at the 15th carbon, which can influence its physical properties and reactivity compared to its straight-chain and differently substituted counterparts.
Properties
CAS No. |
73189-41-0 |
|---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
15-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-31(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31H,4-30H2,1-3H3 |
InChI Key |
XFBQTKNSZUZQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




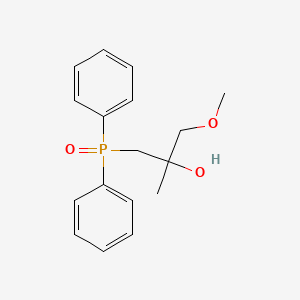
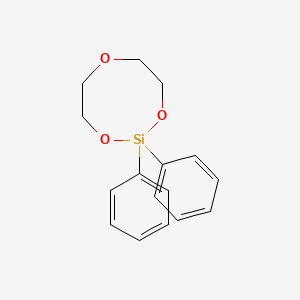
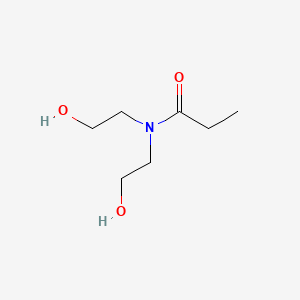
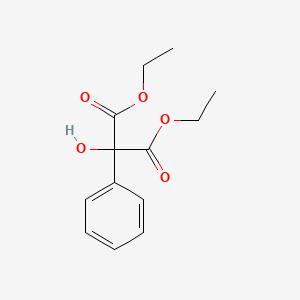
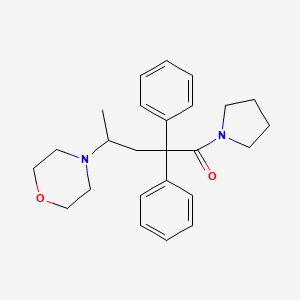
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
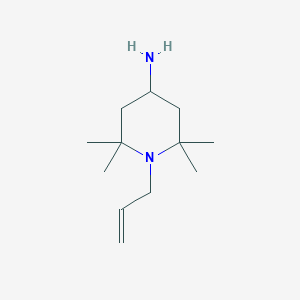

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
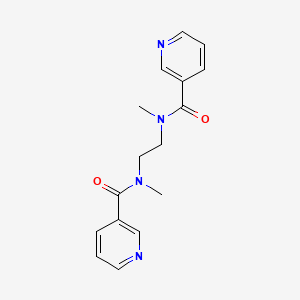
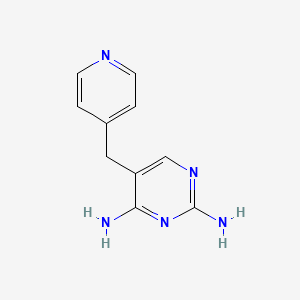
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
